1,1/'-FERROCENEDICARBOXALDEHYDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1’-Ferrocenedicarboxaldehyde is a dark red solid . It is used as a starting material to prepare 1’-formyl-ferrocenecarboxylic acid and 1’-[(E)-3-oxo-but-1-enyl]-ferrocenecarboxylic acid by oxidation with potassium permanganate using water/acetonitrile mixture and water/acetone mixture respectively .

Synthesis Analysis

The synthesis of 1,1’-ferrocenedicarboxaldehyde involves the reaction of ferrocene with n-butyllithium and N,N,N,N,-tetramethylethylenediamine in diethyl ether and hexane . The reaction is stirred at room temperature for 14 hours, followed by the addition of a ligand. The mixture is then extracted, washed, and dried . Another method involves the oxidation of ferrocenecarboxaldehyde using aqueous KMnO4 in acetone .Chemical Reactions Analysis

1,1’-Ferrocenedicarboxaldehyde is used as a reactant for the preparation of planar chiral ferrocene-based amido-phosphine ligands as catalysts for asymmetric allylic alkylation reactions . It is also used in the synthesis of potential antitumor agents and isostructural ferrocenyl coordination polymer hollow microspheres with H2 storage properties .Physical And Chemical Properties Analysis

1,1’-Ferrocenedicarboxaldehyde is a crystalline powder or crystals with an orange to red to brown color . It has a melting point of 202°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Microporous Polymers

1,1’-Ferrocenedicarboxaldehyde: is used in the synthesis of microporous organic polymers (MOPs). These polymers are created through condensation reactions without the need for catalysts . The MOPs exhibit high Brunauer–Emmett–Teller (BET) surface areas and contain abundant micropores, making them suitable for applications such as dye adsorption and degradation .

Photocatalysis

The ferrocenyl unit within the structure of these polymers can potentially be applied in photocatalysis. This application is particularly relevant for the degradation of cationic dyes, where the polymers can facilitate the breakdown of these dyes with high efficiency .

Heterogeneous Catalysis

Due to its iron core, 1,1’-Ferrocenedicarboxaldehyde can act as a catalyst in various chemical reactions. Its role in heterogeneous catalysis is significant, as it can help in facilitating reactions without being consumed in the process .

Chemical Sensing

The compound’s unique structure allows it to be used in chemical sensors. These sensors can detect specific molecules or ions, making 1,1’-Ferrocenedicarboxaldehyde a valuable component in the development of sensitive and selective detection devices .

Drug Delivery Systems

The ability of ferrocene compounds to form stable complexes with various molecules makes 1,1’-Ferrocenedicarboxaldehyde a candidate for creating drug delivery systems. These systems can potentially target specific sites within the body, releasing drugs in a controlled manner .

Electronic and Photoluminescence Devices

The electronic properties of ferrocene derivatives make them suitable for use in electronic devices1,1’-Ferrocenedicarboxaldehyde can be incorporated into devices that require charge transport or light-emitting components .

Gas Storage and Separation

The microporous structure of polymers synthesized from 1,1’-Ferrocenedicarboxaldehyde can be utilized for gas storage and separation. This application is crucial in industries where the purification or storage of gases is required .

Energy Storage

Ferrocene derivatives are known for their redox properties, which can be harnessed in energy storage applications1,1’-Ferrocenedicarboxaldehyde can contribute to the development of batteries or capacitors with improved performance .

Wirkmechanismus

Target of Action

1,1’-Ferrocenedicarboxaldehyde, also known as 1,1’-Bisformylferrocene or 1,1’-Diformylferrocene , is a compound that has been used in various applications.

Mode of Action

It’s known that the compound can be used as monomers to synthesize covalent organic framework (cof) materials .

Biochemical Pathways

Its use in the synthesis of cof materials suggests it may play a role in the formation of these complex structures .

Result of Action

Its use in the synthesis of cof materials suggests it may contribute to the formation of these complex structures .

Action Environment

It’s known that the compound should be stored at 2-8℃ , suggesting that temperature may play a role in its stability.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 1,1'-ferrocenedicarboxaldehyde can be achieved through a multi-step reaction pathway involving the oxidation of ferrocene to ferrocenium ion, followed by the reaction of the ferrocenium ion with nitric acid to form the corresponding nitroso derivative. The nitroso derivative can then be reduced to the corresponding amine, which can be oxidized to the aldehyde using a suitable oxidizing agent.", "Starting Materials": [ "Ferrocene", "Nitric acid", "Sodium borohydride", "Sodium hydroxide", "Chloroform", "Acetone", "Hydrochloric acid", "Sodium chloride", "Ethanol", "Acetic acid", "Sodium acetate", "Sodium nitrite", "Sulfuric acid", "Sodium sulfate", "Potassium permanganate" ], "Reaction": [ "1. Ferrocene is oxidized to ferrocenium ion using a mixture of chloroform and nitric acid.", "2. The ferrocenium ion is reacted with sodium nitrite in the presence of hydrochloric acid to form the corresponding nitroso derivative.", "3. The nitroso derivative is reduced to the corresponding amine using sodium borohydride in the presence of sodium hydroxide.", "4. The amine is oxidized to the aldehyde using potassium permanganate in the presence of sulfuric acid.", "5. The aldehyde is purified using a suitable solvent such as acetone or ethanol." ] } | |

CAS-Nummer |

1271-48-3 |

Produktname |

1,1/'-FERROCENEDICARBOXALDEHYDE |

Molekularformel |

C12H10FeO2 10* |

Molekulargewicht |

242.05 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)

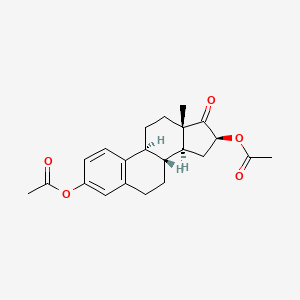

![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)